3-(5-Thiophen-2-yl-1H-pyrrol-2-yl)-propionic acid

Tryptophan Hydroxylase Serotonin Biosynthesis Enzyme Inhibition

Reproducing serotonin pathway research requires exact heterocyclic scaffold integrity. Analog substitution alters TPH2 selectivity by >22-fold. This specific thiophene-pyrrole-propionic acid (CAS 432527-62-3) delivers: - 19 nM potency against TPH2, 22.6x selective over TPH1 - COX-2 inhibition potential (IC50 to 30 nM) - Validated radical scavenging for oxidative stress models Available in research quantities with certified purity.

Molecular Formula C11H11NO2S
Molecular Weight 221.28 g/mol
Cat. No. B2812609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Thiophen-2-yl-1H-pyrrol-2-yl)-propionic acid
Molecular FormulaC11H11NO2S
Molecular Weight221.28 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC=C(N2)CCC(=O)O
InChIInChI=1S/C11H11NO2S/c13-11(14)6-4-8-3-5-9(12-8)10-2-1-7-15-10/h1-3,5,7,12H,4,6H2,(H,13,14)
InChIKeyRZAOREOUQVDFQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(5-Thiophen-2-yl-1H-pyrrol-2-yl)-propionic Acid: Identity & Properties


3-(5-Thiophen-2-yl-1H-pyrrol-2-yl)-propionic acid (CAS: 432527-62-3) is a heterocyclic building block featuring a thiophene ring linked to a pyrrole moiety, with a propionic acid side chain [1]. Its molecular formula is C11H11NO2S, with a molecular weight of 221.28 g/mol . Predicted physicochemical properties include a boiling point of 429.6±35.0 °C, density of 1.329±0.06 g/cm³, and pKa of 4.69±0.10 . This compound serves as a versatile scaffold in medicinal chemistry for developing inhibitors of tryptophan hydroxylase (TPH), cyclooxygenase (COX), and other therapeutic targets [2].

Why Generic Analogs Cannot Replace 3-(5-Thiophen-2-yl-1H-pyrrol-2-yl)-propionic Acid


The thiophene-pyrrole-propionic acid scaffold exhibits pronounced target engagement divergence based on subtle substituent modifications. Simple analog substitution (e.g., altering the acid chain length, introducing aryl groups on the pyrrole nitrogen, or modifying the heterocyclic core) drastically alters inhibition profiles and selectivity [1]. For instance, N-substitution with a carboxymethyl group yields an IC50 of 0.009 nM against an undisclosed target [2], while the parent compound demonstrates 19 nM potency against TPH2 [3]. Similarly, the presence of a trifluoromethylphenyl group shifts activity profiles entirely . These data underscore that in-class compounds are not interchangeable; procurement of the precise structure is essential for reproducible target engagement.

3-(5-Thiophen-2-yl-1H-pyrrol-2-yl)-propionic Acid vs. Analogs: Evidence


TPH2 Selectivity over TPH1

The compound exhibits marked selectivity for TPH2 (IC50 = 19 nM) over TPH1 (IC50 = 430 nM) in fluorescence-based assays [1]. In contrast, the N-carboxymethyl analog 3-(1-(carboxymethyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl)propanoic acid displays an IC50 of 0.009 nM against an undisclosed enzyme target [2], highlighting the profound impact of N-substitution on target selectivity.

Tryptophan Hydroxylase Serotonin Biosynthesis Enzyme Inhibition

COX-2 Inhibition

Thiophene-substituted pyrrole derivatives, including the core scaffold of the target compound, demonstrate COX-2 inhibitory activity with IC50 values as low as 30 nM in mouse COX-2 assays and 47 nM in human COX-2 assays [1]. In contrast, the N-carboxymethyl analog displays an IC50 >10,000 nM against human recombinant COX-2 [2], illustrating that minor structural modifications can abolish COX-2 activity. Furthermore, certain thiophene-pyrrole derivatives achieve >1,000-fold selectivity for COX-2 over COX-1 .

Cyclooxygenase-2 Anti-inflammatory COX-2 Selectivity

Antioxidant Capacity

The parent compound exhibits strong radical scavenging activity in DPPH assays, with studies indicating potent antioxidant properties . While direct comparator data is limited, the thiophene-pyrrole scaffold class is known for membrane-localized antioxidant effects and electron transport chain modulation [1]. For context, structurally related pyrrole derivatives have demonstrated up to 93% reduction in lipid peroxide levels in cellular models [2].

Antioxidant DPPH Assay Oxidative Stress

Patent-Documented TPH Inhibition

The compound is explicitly claimed as Example 18 in US Patent 10214530, where it serves as a TPH inhibitor with an IC50 of 19 nM against TPH2 [1]. This patent protection underscores its distinct intellectual property position relative to generic thiophene-pyrrole analogs, which may not be covered by the same claims. The specificity of the substitution pattern (unsubstituted pyrrole nitrogen and propionic acid side chain) is critical for the claimed TPH2 inhibition.

Tryptophan Hydroxylase Patent Compound Serotonin Modulation

Applications of 3-(5-Thiophen-2-yl-1H-pyrrol-2-yl)-propionic Acid


TPH2-Selective Inhibitor Development

The compound's 22.6-fold selectivity for TPH2 over TPH1 makes it a valuable tool compound for investigating peripheral serotonin modulation without gastrointestinal side effects. It can serve as a lead for developing treatments for irritable bowel syndrome, carcinoid syndrome, and other serotonin-driven conditions. The exact structure is required to maintain this selectivity profile [1].

COX-2 Anti-inflammatory Research

As a thiophene-pyrrole scaffold with demonstrated COX-2 inhibitory activity (IC50 as low as 30 nM), the compound is suitable for developing next-generation COX-2 selective inhibitors. Its unique substitution pattern differentiates it from COX-2 inhibitors with alternative heterocyclic cores, potentially offering improved selectivity or pharmacokinetic properties [1].

Antioxidant and Neuroprotection Studies

The compound's radical scavenging activity and structural features suggest utility in models of oxidative stress and neurodegeneration. It can be employed as a chemical probe to dissect the role of thiophene-pyrrole antioxidants in cellular protection pathways [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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